molecular formula C22H34N2O5 B3974179 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate

1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate

Cat. No. B3974179
M. Wt: 406.5 g/mol
InChI Key: WAWFCEJTULKDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azepane family, which is a class of heterocyclic compounds that contain a seven-membered ring with at least one nitrogen atom. The synthesis method of this compound is complex and involves several steps.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate involves its interaction with the dopamine transporter. This compound binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the brain, including improving mood, increasing motivation, and enhancing cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. This compound has been shown to increase dopamine levels in the brain, which can have various effects on the body. These effects include improved mood, increased motivation, enhanced cognitive function, and improved motor function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its specificity for the dopamine transporter. This compound has a high affinity for the dopamine transporter and can be used to study the dopamine system with a high degree of specificity. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, and caution should be taken when handling it in lab experiments.

Future Directions

There are several future directions for research on 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate. One potential direction is the development of new therapeutic applications for this compound. It has already been shown to have potential applications in the treatment of Parkinson's disease, but further research could identify other potential therapeutic uses. Another potential direction is the development of new compounds based on the structure of this compound. By modifying the structure of this compound, new compounds with different properties could be developed for use in scientific research. Finally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the brain and body.

Scientific Research Applications

1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate has potential applications in various fields of scientific research. One of its major applications is in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter and can be used as a tool for studying the dopamine system. It has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease.

properties

IUPAC Name

1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O.C2H2O4/c1-2-23-20-9-7-18(8-10-20)17-21-15-11-19(12-16-21)22-13-5-3-4-6-14-22;3-1(4)2(5)6/h7-10,19H,2-6,11-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWFCEJTULKDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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